molecular formula C14H21NO4 B085890 1,4-Dibutoxy-2-nitrobenzene CAS No. 135-15-9

1,4-Dibutoxy-2-nitrobenzene

Cat. No. B085890
CAS RN: 135-15-9
M. Wt: 267.32 g/mol
InChI Key: UVLGMZCLSQBSPZ-UHFFFAOYSA-N
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Description

1,4-Dibutoxy-2-nitrobenzene is a chemical compound with the molecular formula C14H21NO4 . It is used in laboratory settings .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, heating 2-nitro-1,4-bis (1,3,3-trimethylindolin-2-ylideneacetyl)benzene with POCl3 followed by treatment with an aqueous solution of NaOH gave 2-nitro-1,4-diethynylbenzene .


Molecular Structure Analysis

The molecular structure of 1,4-Dibutoxy-2-nitrobenzene consists of a benzene ring with nitro (-NO2) and two butoxy (-OC4H9) groups attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound: the nitro group is attached to the first carbon atom, and the butoxy groups are attached to the fourth carbon atom .

Scientific Research Applications

  • Polymer Synthesis : Ueda, Abe, and Awano (1992) described the synthesis of poly(2,5-dibutoxyphenylene) by oxidative coupling polymerization of 1,4-dialkoxybenzene, demonstrating the use of 1,4-Dibutoxy-2-nitrobenzene in polymer chemistry. The polymer showed solubility in common organic solvents and thermal stability, with a 10% weight loss at 385°C (Ueda, Abe, & Awano, 1992).

  • Crystal Structure Analysis : Oburn and Bosch (2017) investigated the structures of three dialkoxy ethynylnitrobenzenes, including 1,4-Dibutoxy-2-nitrobenzene, highlighting its role in structural chemistry and the impact of alkoxy chain length on crystal structures (Oburn & Bosch, 2017).

  • Aqueous Solution Chemistry : Blanksma (2010) explored the preparation of 1-alkoxy-2-amino-4-nitrobenzenes, including 1,4-Dibutoxy-2-nitrobenzene, in aqueous solutions, providing insights into its chemical behavior in different solvents (Blanksma, 2010).

  • Electron Attachment Spectroscopy : Asfandiarov et al. (2007) examined the temporary anion states and dissociative electron attachment to nitrobenzene derivatives, including 1,4-Dibutoxy-2-nitrobenzene, contributing to our understanding of its electronic properties (Asfandiarov et al., 2007).

  • Electrochemical Studies : Silvester et al. (2006) conducted electrochemical studies on nitrobenzene and its derivatives, providing insights into the electrochemical behavior of compounds like 1,4-Dibutoxy-2-nitrobenzene (Silvester et al., 2006).

  • Nitrobenzene Degradation : Carlos et al. (2008) investigated the thermal degradation of nitrobenzene using Fenton's reagent, contributing to our understanding of the environmental impact and degradation pathways of nitrobenzene derivatives (Carlos et al., 2008).

  • Luminescent Sensor Development : Xu et al. (2020) developed a zinc-based metal–organic framework for sensing nitrobenzene, highlighting the potential of 1,4-Dibutoxy-2-nitrobenzene in sensor technology (Xu et al., 2020).

  • Photophysics and Photochemistry : Giussani and Worth (2017) studied the complex photophysics and photochemistry of nitroaromatic compounds, offering insights into the photophysical properties of compounds like 1,4-Dibutoxy-2-nitrobenzene (Giussani & Worth, 2017).

Safety And Hazards

1,4-Dibutoxy-2-nitrobenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling this chemical .

properties

IUPAC Name

1,4-dibutoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-3-5-9-18-12-7-8-14(19-10-6-4-2)13(11-12)15(16)17/h7-8,11H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLGMZCLSQBSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)OCCCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159193
Record name 1,4-Dibutoxy-2-nitrobenzene
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Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibutoxy-2-nitrobenzene

CAS RN

135-15-9
Record name 1,4-Dibutoxy-2-nitrobenzene
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Record name 1,4-Dibutoxy-2-nitrobenzene
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Record name 1,4-Dibutoxy-2-nitrobenzene
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Record name 1,4-Dibutoxy-2-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Zvinavashe, AJ Murk, J Vervoort… - … and Chemistry: An …, 2006 - Wiley Online Library
Fifteen experimental literature data sets on the acute toxicity of substituted nitrobenzenes to algae (Scenedesmus obliquus, Chlorella pyrenoidosa, C. vulgaris), daphnids (Daphnia …
Number of citations: 25 setac.onlinelibrary.wiley.com
A Elton Zvinavashe, J Murk, J Vervoort… - The potential of …, 2006 - academia.edu
Fifteen experimental literature data sets on the acute toxicity of substituted nitrobenzenes to algae (Scenedesmus obliquus, Chlorella pyrenoidosa, C. vulgaris), daphnids (Daphnia …
Number of citations: 4 www.academia.edu

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